3,4-Dimethylbenzamide
Overview
Description
3,4-Dimethylbenzamide is a chemical compound that is a derivative of benzamide with two methyl groups substituted on the benzene ring. While the provided papers do not directly discuss 3,4-Dimethylbenzamide, they do provide insights into the synthesis and properties of related compounds, which can be useful for understanding the chemistry of 3,4-Dimethylbenzamide.
Synthesis Analysis
The synthesis of related compounds provides a context for the potential synthesis of 3,4-Dimethylbenzamide. For instance, the preparation of 3,5-Dimethylbenzamide involves oxidizing mesitylene, followed by chloridization and reaction with ammonia . Although this method is for a different isomer, similar strategies could potentially be adapted for the synthesis of 3,4-Dimethylbenzamide. Additionally, the synthesis of 2-Amino-4,5-Dimethylbenzoic Acid from 3,4-dimethyl aniline suggests that functional group transformations on a dimethylbenzene ring are feasible .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylbenzamide would consist of a benzene ring with two methyl groups at the 3 and 4 positions and an amide functional group. The structure of related compounds, such as 3,5-Dimethylbenzamide, has been characterized by IR spectra, indicating that similar spectroscopic techniques could be used to analyze 3,4-Dimethylbenzamide . The synthesis of 2-Amino-4,5-Dimethylbenzoic Acid and its characterization by FT-IR and NMR also demonstrates the utility of these techniques in elucidating the structure of dimethylbenzene derivatives .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3,4-Dimethylbenzamide. However, the synthesis of related compounds involves reactions such as oxidation, chloridization, and cyclization . These reactions are indicative of the types of chemical transformations that might be applicable to 3,4-Dimethylbenzamide, suggesting that it could undergo similar functional group interconversions and cyclization reactions.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as melting points, have been reported, with 3,5-Dimethylbenzamide having a melting point range of 131-133 degrees Celsius . This information can provide a baseline for estimating the physical properties of 3,4-Dimethylbenzamide. The chemical properties of these compounds can be inferred from their reactivity in synthesis and their interactions with other molecules, as seen in the study of pyrimidine derivatives and their binding to proteins .
Scientific Research Applications
Synthesis and Characterization
- 3,4-Dimethylbenzamide and related compounds have been synthesized and characterized in various studies. These compounds often undergo reactions like oxidization, chloridization, ammonolysis, and Hofmann degradation. Their synthesis often involves multi-step processes, and their properties are investigated using techniques like IR spectroscopy, nuclear magnetic resonance (NMR), and mass spectroscopy. For instance, Zheng Su (2003) detailed the preparation of 3,5-Dimethylbenzamide through a series of reactions with a yield of 38.3% and characterized it using IR spectra (Su, 2003).
Potential Medical Applications
- Some derivatives of 3,4-Dimethylbenzamide have been investigated for their potential in medical applications. For example, research on compounds like N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a serotonin transporter imaging agent, involved the use of N,N-dimethylbenzamide derivatives. These studies focus on developing imaging agents for applications in neuroscience (Shiue, Fang, & Shiue, 2003).
Safety And Hazards
3,4-Dimethylbenzamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
The development of new techniques for the preparation of organic compounds like 3,4-Dimethylbenzamide is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N, N -diethyl-3-methylbenzamide, with excellent performance . This suggests potential future directions for the use of 3,4-Dimethylbenzamide in similar processes.
properties
IUPAC Name |
3,4-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGCXEIJXKQPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274714 | |
Record name | 3,4-DIMETHYLBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylbenzamide | |
CAS RN |
5580-33-6 | |
Record name | 3,4-Dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5580-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIMETHYLBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIMETHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RMM93929W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.